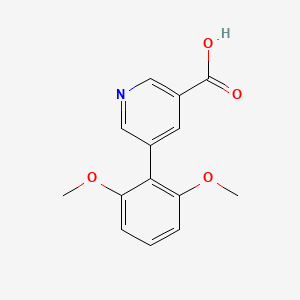

5-(2,6-Dimethoxyphenyl)nicotinic acid

Description

Significance of the Nicotinic Acid Scaffold in Drug Discovery

The nicotinic acid structure, a pyridine (B92270) ring substituted with a carboxylic acid group, is a cornerstone in the development of therapeutic agents due to its favorable biological profile and chemical versatility.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health. wikipedia.orgglpbio.com Its structure serves as a pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. In the body, it is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). glpbio.comwikipedia.org These coenzymes are critical for the function of over 400 enzymes involved in essential redox reactions, energy metabolism, DNA repair, and cell signaling. harvard.eduoregonstate.edu The inherent ability of the nicotinic acid scaffold to interact with key biological targets makes it an attractive starting point for drug design.

Table 1: Examples of Bioactive Molecules Featuring the Nicotinic Acid Scaffold This table is interactive and can be sorted by clicking on the column headers.

| Compound Name | Class | Primary Biological Role/Use |

|---|---|---|

| Nicotinic acid (Niacin) | Vitamin / Drug | Treatment of Pellagra, Dyslipidemia |

| Nicotinamide | Vitamin / Coenzyme Precursor | Component of NAD/NADP, Treatment of Niacin Deficiency |

| Inositol Hexanicotinate | Dietary Supplement | "No-flush" niacin source |

| Acipimox | Antilipemic Agent | Derivative used to lower triglycerides and fatty acids |

The journey of nicotinic acid in pharmaceutical research began with its identification as the dietary factor that prevents pellagra, a disease caused by niacin deficiency. glpbio.com Its role expanded significantly in 1955 when it was discovered that high doses of nicotinic acid could effectively lower cholesterol levels. harvard.edu This finding established it as the first lipid-lowering agent used in clinical practice. harvard.edu This discovery spurred decades of research into nicotinic acid derivatives to improve efficacy and reduce side effects, such as skin flushing. harvard.edu This historical precedent of modifying the core nicotinic acid structure to create new therapeutic agents provides a strong foundation for the continued exploration of novel derivatives.

Rationale for Investigating 5-(2,6-Dimethoxyphenyl)nicotinic Acid

The specific design of this compound is a deliberate exercise in medicinal chemistry, combining the proven nicotinic acid scaffold with a strategically chosen aryl substituent. The rationale for its investigation lies in the systematic exploration of how this specific substitution pattern might influence its biological activity.

The choice of a 2,6-dimethoxyphenyl group is not arbitrary. This moiety is known to confer specific properties to a molecule. The methoxy (B1213986) groups (–OCH₃) are electron-donating and can influence the electronic distribution of the entire molecule, potentially affecting receptor binding interactions. Furthermore, the presence of methoxy groups can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes.

The 2,6-dimethoxyphenol (B48157) substructure is found in various natural and synthetic compounds and is associated with a range of biological activities, including antioxidant properties. researchtrend.netresearchgate.net The substitution pattern, with methoxy groups at both the 2 and 6 positions, provides steric hindrance around the bond connecting the two rings. This can lock the molecule into a specific conformation, which may lead to higher selectivity and potency for a particular biological target. Therefore, incorporating the 2,6-dimethoxyphenyl moiety into the nicotinic acid scaffold is a logical strategy aimed at leveraging these properties to create a compound with potentially enhanced or unique biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

5-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)9-6-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) |

InChI Key |

MZABUXYOVZSNGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=CN=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,6 Dimethoxyphenyl Nicotinic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a convergent manner, often by forming the key carbon-carbon bond between the nicotinic acid core and the aryl group in a late-stage step.

Cross-Coupling Reactions for Aryl Substitution at the Nicotinic Acid Core

Transition-metal catalyzed cross-coupling reactions are the most prominent and versatile methods for the direct arylation of the nicotinic acid scaffold. These reactions typically involve the coupling of a halogenated nicotinic acid derivative with an organometallic aryl reagent.

The Suzuki-Miyaura coupling has emerged as a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. chemicalbook.com This reaction is particularly well-suited for the synthesis of 5-arylnicotinates due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. chemicalbook.com

The general strategy for the synthesis of 5-(2,6-dimethoxyphenyl)nicotinic acid via the Suzuki-Miyaura coupling involves the reaction of a 5-halonicotinate, typically methyl 5-bromonicotinate, with 2,6-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.

A seminal study on the synthesis of 5-arylnicotinates demonstrated the high efficiency of coupling arylboronic acids with 5-bromonicotinates. chemicalbook.com This approach provides a convergent and flexible route to a wide variety of 5-aryl nicotinic acid derivatives.

Table 1: Illustrative Suzuki-Miyaura Coupling for the Synthesis of 5-Arylnicotinates

| Arylboronic Acid | Halonicotinate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Methyl 5-bromonicotinate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 95 |

| 4-Methoxyphenylboronic acid | Methyl 5-bromonicotinate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 92 |

Data is generalized from established procedures for 5-arylnicotinate synthesis.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is crucial for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates.

For the coupling of heteroaryl halides like 5-bromonicotinates, palladium catalysts bearing phosphine (B1218219) ligands are commonly employed. rsc.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine ligands have proven effective. rsc.org The choice of base is also critical, with inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently used to activate the boronic acid. nih.gov

Solvent systems for Suzuki-Miyaura reactions are often biphasic, consisting of an organic solvent such as toluene or dioxane and an aqueous solution of the base. chemicalbook.com This facilitates the interaction of the organic-soluble reactants and the water-soluble base. Microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Parameter | Common Variations | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Influences the rate of oxidative addition and reductive elimination. |

| Ligand | Triphenylphosphine (B44618) (PPh₃), RuPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. rsc.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, THF, often with water | Affects the solubility of reactants and catalyst, and the reaction rate. |

| Temperature | Room temperature to reflux | Controls the reaction kinetics. |

Heterocyclocondensation Routes

While cross-coupling reactions are dominant, heterocyclocondensation reactions offer an alternative approach to constructing the substituted pyridine (B92270) ring of nicotinic acid from acyclic precursors. These methods build the heterocyclic core with the desired substituents already in place. For instance, one-pot three-component heterocyclocondensation of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate in refluxing acetic acid can yield substituted nicotinates. nih.gov Although not specifically reported for this compound, this strategy could potentially be adapted by using appropriately substituted starting materials.

Other One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.net Various MCRs have been developed for the synthesis of highly substituted pyridines. For example, a four-step quasi one-pot procedure has been developed for the preparation of fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones. researchgate.net While a specific application of this method for the synthesis of this compound has not been detailed, the versatility of MCRs suggests their potential applicability.

Precursor Synthesis and Functionalization

The successful synthesis of this compound via cross-coupling is contingent on the availability of the key precursors: a 5-halonicotinic acid derivative and 2,6-dimethoxyphenylboronic acid.

5-Bromonicotinic Acid: This crucial starting material can be prepared from nicotinic acid. A common method involves the bromination of nicotinoyl chloride hydrochloride, followed by esterification. chemicalbook.com An alternative procedure involves the direct bromination of nicotinic acid in the presence of thionyl chloride and a Lewis acid catalyst. researchgate.net The resulting 5-bromonicotinic acid can then be esterified to provide the substrate for the Suzuki-Miyaura coupling.

2,6-Dimethoxyphenylboronic Acid: This organoboron reagent is commercially available but can also be synthesized in the laboratory. A common route involves the reaction of 2,6-dimethoxybromobenzene with a strong base such as n-butyllithium at low temperature to form an aryllithium species, which is then quenched with a trialkyl borate, followed by acidic workup to yield the boronic acid.

Preparation of Halogenated Nicotinic Acid Intermediates

A crucial step in the synthesis of 5-aryl nicotinic acids involves the use of halogenated nicotinic acid derivatives as electrophilic partners in cross-coupling reactions. The position of the halogen atom on the pyridine ring is critical for directing the subsequent arylation. For the synthesis of 5-substituted analogues, 5-bromo- or 5-chloronicotinic acid are common starting materials.

Several methods exist for the preparation of these intermediates. One common approach involves the direct halogenation of nicotinic acid, although this can sometimes lead to mixtures of products and require harsh conditions. More controlled methods often start from substituted precursors. For instance, 2-halogenated nicotinic acids can be synthesized through ring-closure reactions of acyclic precursors like 5-aminopentadienoic acid esters with a hydrogen halide. google.com

The conversion of the carboxylic acid group into other functional groups, such as esters or acid halides, is often necessary for subsequent reaction steps. The transformation of a 2-halo-nicotinic acid into its corresponding acid chloride can be achieved using standard halogenating agents like thionyl chloride or phosgene, often in the presence of a catalyst. google.com Hydrolysis of nicotinic acid esters under basic conditions, followed by acidification, is a standard procedure to obtain the desired halogenated nicotinic acid. google.com

| Intermediate | Preparation Method | Reagents | Reference |

| 2-Chloronicotinic acid | Ring closure and hydrolysis | 5-Aminopentadienoic acid ester, HCl, NaOH | google.com |

| 2-Halonicotinic acid chloride | Halogenation of carboxylic acid | 2-Halonicotinic acid, Thionyl chloride | google.com |

| 2-Halonicotinate | Ionic liquid-mediated synthesis | Cyanoacetate, Substituted aminoacrolein, Hydrogen halide | google.com |

Synthesis of Dimethoxyphenyl Building Blocks

The dimethoxyphenyl moiety represents the nucleophilic partner in the key bond-forming step. For the synthesis of this compound, a 2,6-dimethoxyphenyl organometallic reagent is required. Common choices include boronic acids or their esters for use in Suzuki-Miyaura coupling, organozinc reagents for Negishi coupling, or Grignard reagents for Kumada coupling.

The synthesis of these building blocks typically starts from a commercially available precursor, such as 1,3-dimethoxybenzene (B93181). To introduce functionality at the 2-position for subsequent coupling, a directed ortho-lithiation followed by reaction with a boron electrophile (e.g., triisopropyl borate) can be employed to generate the corresponding boronic acid. Alternatively, halogenation of 1,3-dimethoxybenzene can provide a starting point for the formation of Grignard or organolithium reagents. These biaryl building blocks are crucial in the synthesis of a wide range of compounds, including natural products and pharmaceuticals. researchgate.netresearchgate.net

| Building Block | Typical Precursor | Key Reaction | Common Application |

| 2,6-Dimethoxyphenylboronic acid | 1,3-Dimethoxybenzene | Directed ortho-lithiation, Borylation | Suzuki-Miyaura Coupling |

| 2,6-Dimethoxyphenylmagnesium bromide | 2-Bromo-1,3-dimethoxybenzene | Grignard reagent formation | Kumada Coupling |

| (2,6-Dimethoxyphenyl)zinc chloride | 2-Chloro-1,3-dimethoxybenzene | Organozinc reagent formation | Negishi Coupling |

Strategic Considerations in Synthetic Route Design

Regioselectivity Control in Aryl Annulations

Achieving the desired connectivity between the two aromatic rings is a fundamental challenge in biaryl synthesis. When using substituted pyridinium (B92312) salts derived from nicotinic acid, the addition of an aryl nucleophile can potentially occur at multiple positions (e.g., C2, C4, or C6). nih.gov The inherent electronic properties of the substrate can favor addition at a specific site, but this can be overridden through careful selection of the reaction conditions, particularly the catalyst and ligands. nih.govresearchgate.netchemrxiv.org

Catalyst control is a powerful strategy to direct regioselectivity. For example, in rhodium-catalyzed additions of aryl boron nucleophiles to nicotinate-derived pyridinium salts, the choice of phosphine ligand can determine the position of arylation. Ligands with a large bite angle, such as BINAP, may favor addition at the C6 position, while smaller bite-angle ligands can direct the nucleophile to the C2 position. nih.gov This catalyst-based control allows for the selective synthesis of different regioisomers from the same starting materials. nih.gov

In palladium-catalyzed heteroannulation reactions, ligand selection is also paramount in controlling the outcome of carbopalladation steps, thereby dictating the final structure of the annulated product. nih.gov The interplay between ligand effects and substrate sterics can be analyzed to predict and control the regiochemical outcome of the reaction. researchgate.net

| Catalyst/Ligand System | Regiochemical Outcome | Reaction Type | Reference |

| Rh/BINAP | C6-arylation | Addition to Pyridinium Salt | nih.gov |

| Rh/Bobphos | C2-arylation | Addition to Pyridinium Salt | nih.gov |

| Pd/PAd₂ⁿBu | Regioselective Heteroannulation | Carbofunctionalization of Dienes | nih.gov |

Efficiency and Scalability of Synthetic Pathways

For a synthetic route to be practical, particularly for potential industrial application, it must be efficient and scalable. nih.gov This involves maximizing the yield of each step, minimizing the number of synthetic operations, and using cost-effective and readily available materials. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often favored for their high efficiency, functional group tolerance, and the commercial availability of catalysts and reagents.

The scalability of a process requires robust reaction conditions that are not overly sensitive to minor fluctuations in temperature, concentration, or stoichiometry. Processes that require cryogenic temperatures, highly dilute conditions, or extensive chromatographic purification are generally less scalable. The choice of solvent, ease of product isolation, and the ability to recycle catalysts or reagents are also important factors. For instance, developing a pathway that results in a crystalline product that can be isolated by simple filtration is highly advantageous over one that requires multi-column purifications. newdrugapprovals.org The development of high-efficiency synthetic pathways is a continuous goal in chemical synthesis, aiming to produce valuable molecules in an economically and environmentally sustainable manner. nih.govnih.gov

Chemical Modification and Derivatization Strategies of 5 2,6 Dimethoxyphenyl Nicotinic Acid

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for modification, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification: Esters of 5-(2,6-dimethoxyphenyl)nicotinic acid can be synthesized through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netorientjchem.org This reaction is typically performed under reflux conditions. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with an alcohol to form the desired ester. Another mild method involves using coupling agents or reagents like triphenylphosphine (B44618) dibromide. unc.edu

Amidation: The synthesis of amides from this compound generally requires activating the carboxyl group. Direct reaction with an amine is often inefficient as it results in an acid-base reaction. A common strategy involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The general procedure involves converting the nicotinic acid ester to the corresponding amide by reacting it with ammonia. google.com

| Modification Type | Reagent/Method | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) / H₂SO₄ | Methyl Ester | Methyl 5-(2,6-dimethoxyphenyl)nicotinate |

| Esterification | Ethanol (B145695) (C₂H₅OH) / H₂SO₄ | Ethyl Ester | Ethyl 5-(2,6-dimethoxyphenyl)nicotinate |

| Amidation | Ammonia (NH₃) via acyl chloride | Primary Amide | 5-(2,6-dimethoxyphenyl)nicotinamide |

| Amidation | Aniline / EDC, HOBt | N-Phenyl Amide | N-phenyl-5-(2,6-dimethoxyphenyl)nicotinamide |

| Amidation | Glycine methyl ester / EDC, HOBt | Peptide-like linkage | Methyl 2-(5-(2,6-dimethoxyphenyl)nicotinamido)acetate |

Modifications to the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring is basic and nucleophilic, making it a target for alkylation and oxidation reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide derivative. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide group alters the electronic properties of the pyridine ring, potentially influencing its biological activity and reactivity in subsequent reactions.

N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) leads to the formation of quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge, significantly increasing the polarity and water solubility of the molecule. The reaction conditions usually involve treating the parent compound with an excess of the alkylating agent in a suitable solvent.

| Modification Type | Reagent | Resulting Structure | Potential Product Name |

|---|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | This compound 1-oxide |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl Pyridinium Salt | 3-Carboxy-1-methyl-5-(2,6-dimethoxyphenyl)pyridin-1-ium iodide |

| N-Alkylation | Benzyl Bromide | N-Benzyl Pyridinium Salt | 1-Benzyl-3-carboxy-5-(2,6-dimethoxyphenyl)pyridin-1-ium bromide |

Derivatization of the Dimethoxyphenyl Moiety

The 2,6-dimethoxyphenyl group offers possibilities for modification, primarily through ether cleavage or electrophilic aromatic substitution, although the latter is sterically hindered and deactivated by the pyridine ring.

Demethylation: The methoxy (B1213986) groups can be cleaved to yield hydroxyl groups. A common reagent for this transformation is boron tribromide (BBr₃), which is effective for cleaving aryl methyl ethers. This reaction would convert the dimethoxy compound into a dihydroxy derivative, 5-(2,6-dihydroxyphenyl)nicotinic acid. Such a modification would dramatically increase the compound's polarity and potential for hydrogen bonding.

Electrophilic Aromatic Substitution: Introducing new substituents onto the dimethoxyphenyl ring via electrophilic substitution (e.g., nitration, halogenation) is challenging. The positions ortho and para to the methoxy groups are sterically hindered by the adjacent methoxy group and the bulky pyridine ring. Furthermore, the pyridine ring itself is electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. Therefore, harsh reaction conditions would likely be required, which could lead to side reactions or decomposition.

| Modification Type | Reagent | Resulting Structure | Potential Product Name |

|---|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) | Dihydroxy derivative | 5-(2,6-Dihydroxyphenyl)nicotinic acid |

| Nitration (Hypothetical) | HNO₃ / H₂SO₄ | Nitro derivative | 5-(4-Nitro-2,6-dimethoxyphenyl)nicotinic acid |

Formation of Hydrazide and Hydrazone Derivatives

The carboxylic acid function serves as a handle for the synthesis of hydrazides, which are valuable intermediates for creating a wide array of hydrazone derivatives. researchgate.net

Hydrazide Formation: The synthesis typically begins with the esterification of the carboxylic acid, for example, to its methyl or ethyl ester. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol under reflux, to yield the corresponding nicotinohydrazide. researchgate.netmdpi.com

Hydrazone Synthesis: The nicotinohydrazide, containing a reactive -NH₂ group, can be readily condensed with various aldehydes or ketones. nih.gov This reaction is often catalyzed by a small amount of acid (e.g., acetic acid or lemon juice as a natural catalyst) and results in the formation of a Schiff base, specifically a hydrazone, characterized by a C=N-NH-C=O linkage. pharmascholars.comnih.gov This strategy allows for the introduction of a wide variety of substituents depending on the carbonyl compound used. nih.gov

| Derivative Type | Intermediate | Condensation Reagent | Potential Product Name |

|---|---|---|---|

| Hydrazide | Methyl 5-(2,6-dimethoxyphenyl)nicotinate | Hydrazine Hydrate (N₂H₄·H₂O) | 5-(2,6-Dimethoxyphenyl)nicotinohydrazide |

| Hydrazone | 5-(2,6-Dimethoxyphenyl)nicotinohydrazide | Benzaldehyde | N'-(Phenylmethylene)-5-(2,6-dimethoxyphenyl)nicotinohydrazide |

| Hydrazone | 5-(2,6-Dimethoxyphenyl)nicotinohydrazide | 4-Hydroxybenzaldehyde | N'-((4-Hydroxyphenyl)methylene)-5-(2,6-dimethoxyphenyl)nicotinohydrazide |

| Hydrazone | 5-(2,6-Dimethoxyphenyl)nicotinohydrazide | Isatin (B1672199) | N'-(2-Oxoindolin-3-ylidene)-5-(2,6-dimethoxyphenyl)nicotinohydrazide |

Exploration of Conjugates and Hybrid Molecules

Creating conjugates or hybrid molecules involves covalently linking this compound to another distinct chemical entity, such as another pharmacophore, a peptide, or a targeting moiety. This approach aims to combine the properties of both parent molecules, potentially leading to synergistic effects or novel functionalities.

The most straightforward conjugation point is the carboxylic acid group. Using amidation or esterification chemistry, the molecule can be linked to other compounds containing free amine or hydroxyl groups, respectively. For instance, coupling with an amino acid would create a peptide-like conjugate. nih.gov Similarly, reaction with a drug molecule containing a suitable functional group can produce a hybrid drug. The synthesis of a hybrid molecule based on eicosadienoic acid and vanillin (B372448) has been achieved through an esterification reaction. mdpi.com These syntheses often employ standard coupling agents like EDC or DCC to facilitate the formation of the amide or ester bond under mild conditions.

| Conjugate Type | Conjugation Partner | Linkage Type | Potential Hybrid Molecule |

|---|---|---|---|

| Amino Acid Conjugate | Alanine | Amide | (S)-2-(5-(2,6-Dimethoxyphenyl)nicotinamido)propanoic acid |

| Drug Hybrid | Paracetamol (has a phenolic -OH) | Ester | 4-Acetamidophenyl 5-(2,6-dimethoxyphenyl)nicotinate |

| Polymer Conjugate | Polyethylene glycol (PEG) with a terminal amine | Amide | PEG-amide conjugate of this compound |

Analytical and Structural Characterization of 5 2,6 Dimethoxyphenyl Nicotinic Acid and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-(2,6-Dimethoxyphenyl)nicotinic acid and its derivatives by probing the interactions of these molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a compound like this compound, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The protons of the dimethoxyphenyl group will also resonate in the aromatic region, with the methoxy (B1213986) protons appearing as sharp singlets in the upfield region of the spectrum. For comparison, the parent nicotinic acid shows characteristic signals for its three aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the dimethoxyphenyl substituent, including the two methoxy carbons. The chemical shifts of the pyridine and phenyl carbons are influenced by the substituents. For instance, the carbons bearing the methoxy groups will be shifted downfield.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. These techniques are instrumental in the complete structural assignment of novel derivatives of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Nicotinic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.7 | ~150.2 |

| H-4 | ~8.2 | ~136.9 |

| H-5 | ~7.4 | ~123.7 |

| H-6 | ~9.0 | ~153.2 |

| COOH | ~13.0 | ~166.2 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the methoxy groups and the aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region of the spectrum. For a related compound, 5-(2,4-dimethoxyphenyl)nicotinic acid, a broad peak for the carboxylic O-H has been observed between 2500–3300 cm⁻¹, with the C=O stretch at 1685 cm⁻¹ and aromatic C=C stretching at 1602 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methoxy Group | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Fragmentation of the molecular ion can lead to characteristic daughter ions, for example, through the loss of the carboxylic acid group (CO₂H) or methoxy groups (OCH₃).

Diffraction Methods for Solid-State Structure Analysis

Diffraction methods are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are vital for separating mixtures, assessing the purity of compounds, and performing quantitative analysis.

Various chromatographic methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are applicable to the analysis of this compound and its derivatives.

TLC is often used for rapid qualitative monitoring of reactions and for preliminary purity checks.

HPLC is a powerful tool for the separation, quantification, and purification of nicotinic acid derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a common approach. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the carboxylic acid group to increase its volatility. This technique combines the separation power of GC with the detection capabilities of MS, allowing for the identification and quantification of the compound and any impurities.

The choice of the chromatographic method and conditions depends on the specific properties of the compound and the analytical goal. For quantitative analysis, these methods are typically validated for linearity, accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nicotinic acid and its derivatives due to its high resolution and sensitivity. bevital.no Ion-pair reversed-phase HPLC is a common approach for the rapid separation of these compounds. nih.gov For instance, a method developed for nicotinic acid and nicotinamide (B372718) utilized an octadecylsilica column with a mobile phase consisting of a linear gradient of tetrabutylammonium (B224687) phosphate (B84403) and methanol, achieving separation within 10 minutes. nih.gov

Detection is a critical aspect of HPLC analysis. While UV detection is feasible, with nicotinic acid showing absorbance at specific wavelengths, sensitivity can be significantly enhanced through derivatization techniques. bevital.nosielc.com Post-column derivatization, in particular, is a powerful tool. One such method involves a modified König's reaction, which converts nicotinic acid and nicotinamide into highly absorbing derivatives, allowing for more sensitive quantitation. nih.gov Another approach is post-column photochemical derivatization, where UV irradiation transforms the analytes into highly fluorescent derivatives, enabling highly sensitive and selective analysis with a fluorescence detector. pickeringlabs.comchromatographyonline.com

The following interactive table summarizes typical HPLC conditions used for the analysis of nicotinic acid, which can be considered as a starting point for method development for this compound.

| Parameter | Conditions |

| Column | Octadecylsilica (C18) nih.gov, Primesep 100 sielc.com |

| Mobile Phase | Methanol/Phosphate buffer pickeringlabs.com, Acetonitrile/Methanol/Water/Formic acid bevital.no, Acetonitrile/Water with Sulfuric acid sielc.com |

| Detection | UV sielc.com, Fluorescence (with post-column derivatization) pickeringlabs.comchromatographyonline.com |

| Derivatization | Post-column photochemical derivatization pickeringlabs.comchromatographyonline.com, Modified König's reaction nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) offers an alternative for the analysis of nicotinic acid and its derivatives. Direct injection methods have been developed for the determination of compounds like nicotinamide in various matrices. jfda-online.com The choice of a suitable GC column and analytical conditions are crucial for successful separation and quantitation. jfda-online.com For instance, a high-polarity column has been used in the analysis of nicotinic acid and nicotinamide. jfda-online.com

GC is often coupled with mass spectrometry (GC-MS) for enhanced selectivity and sensitivity, allowing for the simultaneous analysis of nicotinic acid and its related impurities without the need for derivatization. mdpi.comsemanticscholar.org In such methods, a (5%-phenyl)-methylpolysiloxane column is often employed, with helium as the carrier gas. mdpi.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantitative analysis. mdpi.comnih.gov

The table below outlines common GC conditions that can be adapted for the analysis of this compound.

| Parameter | Conditions |

| Column | High-polarity (e.g., CP-Wax) jfda-online.com, (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms) mdpi.com |

| Injection | Direct injection jfda-online.com |

| Detector | Flame Ionization Detector (FID) jfda-online.com, Mass Spectrometry (MS) mdpi.comsemanticscholar.org |

| Carrier Gas | Helium mdpi.com |

Role of Derivatization in Analytical Methods

Derivatization plays a pivotal role in the analytical chemistry of nicotinic acid and its analogs, aiming to enhance detectability and improve chromatographic behavior. In HPLC, post-column derivatization is frequently employed to increase the sensitivity of detection. nih.govpickeringlabs.comchromatographyonline.com The conversion of nicotinic acid and nicotinamide into highly fluorescent or strongly UV-absorbing compounds allows for their quantification at much lower concentrations. nih.govpickeringlabs.comchromatographyonline.com The König's reaction is a classic example used for this purpose. nih.gov Photochemical derivatization, which uses UV light to create fluorescent products, is another effective strategy. pickeringlabs.comchromatographyonline.com

In the context of GC, while direct analysis is possible, derivatization can be used to increase the volatility and thermal stability of the analytes, although modern GC-MS methods often aim to avoid this step. mdpi.comsemanticscholar.org For HPLC, derivatization is primarily about enhancing the signal for the detector. For example, post-column derivatization with reagents like p-aminophenol and cyanogen (B1215507) bromide can lead to fluorescent products that are easily detected. researchgate.netresearchgate.net This approach has been successfully applied to the analysis of niacin in complex matrices like cereals. researchgate.net The availability of stable isotope-labeled standards has also made liquid chromatography coupled with mass spectrometry (LC-MS) an attractive option, often requiring minimal sample preparation and no derivatization. bevital.noresearchgate.net

Computational Investigations of 5 2,6 Dimethoxyphenyl Nicotinic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand such as 5-(2,6-dimethoxyphenyl)nicotinic acid might interact with a biological target, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are a known target for nicotinic acid and its derivatives. nih.gov

Ligand-Protein Interaction Analysis

Docking simulations of this compound into the binding site of nAChRs can elucidate key interactions. The binding pocket of the nAChR is characterized by a number of aromatic amino acid residues. osti.govchemrxiv.org For a ligand like this compound, several types of interactions are anticipated:

Cation-π Interactions: The protonated pyridine (B92270) nitrogen of the nicotinic acid moiety can form a strong cation-π interaction with the electron-rich aromatic rings of tyrosine or tryptophan residues within the receptor's binding site. This is a well-established interaction for many nAChR ligands. nih.gov

Hydrogen Bonding: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues such as serine or aspartate in the binding pocket. Specifically, mutagenesis studies on related receptors have highlighted the importance of arginine residues in recognizing the acidic moiety of nicotinic acid derivatives. nih.gov

These interactions are crucial for the stable binding of the ligand to the receptor and are predictive of its potential biological activity. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

The binding mode describes the orientation and conformation of the ligand within the protein's active site. For this compound, the bulky 2,6-dimethoxyphenyl substituent is expected to significantly influence its preferred binding orientation. The molecule will likely orient itself to maximize the favorable interactions described above while minimizing steric clashes.

Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated using scoring functions within docking software. While these are predictions, they provide a valuable comparison between different ligands. The predicted binding affinity of this compound would be influenced by the strength of the cation-π, hydrogen bonding, and hydrophobic interactions. It is hypothesized that the additional interactions provided by the dimethoxyphenyl group could lead to a higher binding affinity compared to nicotinic acid alone. osti.govmdpi.com

| Predicted Interaction Type | Potential Interacting Residues in nAChR | Moiety of this compound Involved |

| Cation-π | Tryptophan, Tyrosine | Protonated Pyridine Ring |

| Hydrogen Bonding | Arginine, Serine, Aspartate | Carboxylic Acid Group, Methoxy (B1213986) Groups |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Dimethoxyphenyl Ring |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations can predict several key properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net For this molecule, the HOMO is likely to be localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed over the electron-deficient pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid and methoxy groups. Regions of positive potential (blue) are susceptible to nucleophilic attack, such as the proton on the carboxylic acid and the area around the protonated pyridine nitrogen.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, hardness, and softness, which provide further insights into the molecule's chemical behavior. researchgate.net

These calculations are fundamental to understanding the intrinsic properties of this compound and how it will interact with other molecules. nih.govarxiv.org

| Property | Predicted Characteristic for this compound |

| HOMO | Likely localized on the dimethoxyphenyl ring |

| LUMO | Likely localized on the pyridine ring |

| MEP Negative Regions | Oxygen atoms of the carboxylic acid and methoxy groups |

| MEP Positive Regions | Carboxylic acid proton, protonated pyridine nitrogen |

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound focuses on the rotational barrier around the single bond connecting the pyridine and phenyl rings. Due to the presence of the two methoxy groups at the ortho positions of the phenyl ring, significant steric hindrance is expected. libretexts.org

This steric hindrance will likely force the two aromatic rings to be twisted relative to each other, resulting in a non-planar conformation. libretexts.orgresearchgate.net The dihedral angle between the rings is a key parameter, and energy minimization calculations can predict the most stable conformation (the one with the lowest energy). ic.ac.uk This predicted low-energy conformation is crucial for accurate molecular docking studies, as it represents the most likely shape of the molecule when it binds to a receptor. nih.gov The presence of multiple rotatable bonds, such as those in the methoxy groups, can also lead to several low-energy conformers. acs.org

Molecular Dynamics Simulations (Inferred from docking/SAR to provide dynamic insights)

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. elifesciences.orgelifesciences.org Based on the predicted binding mode from docking studies, an MD simulation could be performed on the this compound-nAChR complex.

Such a simulation would allow for the observation of:

Stability of Interactions: MD simulations can assess the stability of the key interactions identified in docking, such as hydrogen bonds and cation-π interactions. The persistence of these interactions over the simulation time would suggest a stable binding mode. mdpi.com

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can reveal how the protein structure might adapt to the presence of the bulky ligand and how the ligand itself might adjust its conformation within the binding site. elifesciences.orgnih.gov

Binding Free Energy Calculations: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which can be compared with experimental data if available. researchgate.net

Inferred from studies on similar ligands, it is expected that this compound would form a stable complex with the nAChR, with the dynamic simulations confirming the importance of the aromatic and polar interactions for maintaining the bound state. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules in the solid state. An analysis of these weak interactions provides valuable insights into the supramolecular assembly and crystal packing of a compound. For this compound, a detailed NCI analysis would reveal a complex network of interactions involving its constituent functional groups: the nicotinic acid moiety and the 2,6-dimethoxyphenyl substituent.

Non-covalent interaction analysis is a computational chemistry technique used to visualize and characterize weak intermolecular and intramolecular interactions. nih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). Regions of low RDG at low electron densities signify the presence of non-covalent interactions. nih.gov A graphical representation of the RDG against the electron density, often colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, allows for the classification of these interactions. Typically, strong attractive interactions like hydrogen bonds are represented in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red.

The molecular structure of this compound features several key sites for non-covalent interactions:

Carboxylic Acid Group: The -COOH group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This functionality is expected to form strong intermolecular hydrogen bonds, often leading to the formation of dimers or catemeric chains, a common structural motif in carboxylic acids. acs.org

Pyridine Ring: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Additionally, the aromatic ring itself can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. mdpi.com

Dimethoxyphenyl Group: The two methoxy groups (-OCH₃) on the phenyl ring are significant hydrogen bond acceptors. The oxygen atoms can interact with hydrogen donors from neighboring molecules. The aromatic ring of this group can also engage in π-π stacking and C-H···π interactions. nih.gov

Based on these features, a computational NCI analysis of this compound would likely reveal the following types of interactions:

Strong Hydrogen Bonds: Primarily involving the carboxylic acid groups, leading to the formation of robust supramolecular synthons. Interactions between the carboxylic acid and the pyridine nitrogen are also possible.

π-π Stacking: Between the pyridine and/or the dimethoxyphenyl rings of adjacent molecules.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving the various C-H bonds of the aromatic rings and the oxygen atoms of the methoxy and carboxylic acid groups, as well as the pyridine nitrogen.

Table of Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Strength |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O), Pyridine (N), Methoxy (-O-) | Strong |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Pyridine Ring, Phenyl Ring | Moderate |

| C-H···π | Aromatic C-H | Pyridine Ring, Phenyl Ring | Weak |

| C-H···O | Aromatic/Methyl C-H | Carboxylic Acid (C=O), Methoxy (-O-) | Weak |

| Van der Waals | All atoms | All atoms | Weak |

This table represents a qualitative prediction of the types of non-covalent interactions expected for this compound based on its chemical structure and findings for analogous compounds. Specific quantitative data from dedicated computational studies on this molecule is not available in the reviewed literature.

Biological Evaluation and Mechanistic Studies of 5 2,6 Dimethoxyphenyl Nicotinic Acid and Its Derivatives in Vitro & Ex Vivo

In Vitro Antimicrobial Activities

Derivatives of nicotinic acid have demonstrated significant antimicrobial potential against a variety of pathogenic microbes, including bacteria, fungi, and mycobacteria. researchgate.net These compounds represent a promising starting point for the development of new treatments, particularly for multi-drug resistant infections. researchgate.net

Nicotinic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on nicotinic acid have demonstrated its ability to inhibit the formation of Streptococcus pneumoniae biofilms in a time and concentration-dependent manner. preprints.org This inhibition is associated with alterations in protein biomolecules within the biofilm structure. preprints.org

Several synthesized nicotinic acid hydrazides were tested against a panel of bacteria. nih.govresearchgate.net For instance, certain derivatives showed inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations of 0.016 mM. nih.govresearchgate.net Higher concentrations were necessary to inhibit the growth of Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Effective Concentration) | Reference |

|---|---|---|---|

| Nicotinic Acid | Streptococcus pneumoniae | Inhibited biofilm formation | preprints.org |

| Nicotinic Acid Hydrazides (NC 3) | Pseudomonas aeruginosa | 0.016 mM | nih.govresearchgate.net |

| Nicotinic Acid Hydrazides (NC 3) | Klebsiella pneumoniae | 0.016 mM | nih.govresearchgate.net |

| Nicotinic Acid Hydrazides (NC 5) | Staphylococcus aureus | 0.03 mM | nih.govresearchgate.net |

| Nicotinic Acid Hydrazides | Enterococcus faecalis | >0.016 mM | nih.govresearchgate.net |

| Nicotinoyl-glycyl-glycine-hydrazide (4) | Bacillus subtilis | Strong inhibition (29 mm) | nih.gov |

The antifungal properties of nicotinic acid derivatives have been evaluated against various pathogenic fungi, particularly Candida species. mdpi.combohrium.com Nicotinamide (B372718) has demonstrated significant antifungal activity against Candida albicans, including strains resistant to fluconazole (B54011). nih.gov It has also been shown to effectively suppress the formation of biofilms. nih.gov The activity of nicotinamide extends to non-albicans Candida species and Cryptococcus neoformans. nih.gov

Studies have determined the Minimum Inhibitory Concentration (MIC) of nicotinamide for various Candida strains to be in the range of 20-50 mg/ml. researchgate.net Notably, its effectiveness was observed against strains that were both sensitive and resistant to other antifungal drugs. researchgate.net The combination of nicotinamide with fluconazole has been shown to produce a strong synergistic antifungal effect. nih.gov The mechanism of action appears to involve disruption of the fungal cell wall. bohrium.comnih.gov

Table 2: In Vitro Antifungal Activity of Nicotinic Acid Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinamide | Candida albicans (including fluconazole-resistant strains) | Significant activity | nih.gov |

| Nicotinamide | Non-Candida albicans species | Active | nih.gov |

| Nicotinamide | Cryptococcus neoformans | Active | nih.gov |

| Nicotinamide | Candida strains (from clinical material) | 20-50 mg/ml | researchgate.net |

| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 µg/mL | bohrium.com |

| Nicotinic Acid Hydrazide (NC 4) | Candida albicans | <1 mM | nih.govresearchgate.net |

Nicotinic acid derivatives are recognized as highly specific antibacterial agents active against Mycobacterium. drugs.com Their mechanism is thought to involve the inhibition of peptide synthesis. drugs.com A number of studies have synthesized and evaluated various nicotinic acid derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netsemanticscholar.org

One study reported a series of nicotinic and isoniazid (B1672263) derivatives, with one compound exhibiting a promising MIC of 1.2 µg/mL, comparable to first-line drugs like isoniazid and rifampicin. researchgate.netsemanticscholar.org Another study on nicotinic acid hydrazides found that derivatives incorporating an isatin (B1672199) moiety showed potent activity. nih.gov Specifically, a derivative with a bromine-substituted isatin (compound 8c) exhibited the highest activity with an MIC of 6.25 µg/mL. nih.gov These findings underscore the potential of this chemical class in developing new lead compounds for the treatment of tuberculosis. researchgate.netsemanticscholar.orgnih.gov

Table 3: In Vitro Antitubercular Activity of Nicotinic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Nitroisoniazid Derivative (11d) | Mycobacterium tuberculosis H37Rv | 1.2 | researchgate.netsemanticscholar.org |

| N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (8c) | Mycobacterium tuberculosis | 6.25 | nih.gov |

| N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (8b) | Mycobacterium tuberculosis | 12.5 | nih.gov |

| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | Comparable activity to derivatives | researchgate.netsemanticscholar.org |

| Rifampicin (Reference) | Mycobacterium tuberculosis H37Rv | Comparable activity to derivatives | researchgate.netsemanticscholar.org |

In Vitro Anticancer Activities

Nicotinic acid and its derivatives have emerged as significant moieties in the development of anticancer agents, with numerous synthetic compounds demonstrating cytotoxic effects against various human cancer cell lines. benthamscience.comnih.govsemanticscholar.org

The cytotoxic potential of nicotinic acid derivatives has been assessed against a broad panel of human cancer cell lines. In one study, novel nicotinic acid-based agents were screened against 60 human cancer cell lines. nih.gov A particularly active compound, designated 5c, showed high cytotoxic potential against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov This compound also demonstrated promising inhibition of VEGFR-2, a key receptor in angiogenesis, with an IC50 value of 0.068 μM. nih.gov

Another series of nicotinamide-based diamides exhibited moderate to good inhibitory activities against human lung cancer cell lines, including NCI-H460, A549, and NCI-H1975. nih.gov Specifically, compounds 4d and 4h showed higher cytotoxic activity against these lung cancer cell lines compared to the standard drug 5-FU. nih.gov Compound 4d also displayed selective cytotoxicity, being more effective against NCI-H460 cancer cells (IC50 = 4.07 ± 1.30 μg/mL) than against normal cell lines HL-7702 and MDCK. nih.gov

Table 4: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Nicotinic Acid Derivative (5c) | HCT-15 (Colon) | High cytotoxic potential | nih.gov |

| Nicotinic Acid Derivative (5c) | PC-3 (Prostate) | High cytotoxic potential | nih.gov |

| Nicotinamide Diamide (4d) | NCI-H460 (Lung) | 4.07 ± 1.30 μg/mL | nih.gov |

| Nicotinamide Diamide (4d) | HL-7702 (Normal Liver) | 26.87 ± 0.95 μg/mL | nih.gov |

| Nicotinamide Diamide (4d) | MDCK (Normal Kidney) | 13.45 ± 0.29 μg/mL | nih.gov |

| Nicotinamide Diamide (4h) | Lung Cancer Cell Lines | Higher than 5-FU | nih.gov |

The anticancer effects of nicotinic acid derivatives are often mediated through the induction of apoptosis, or programmed cell death. plos.org Research indicates that these compounds can trigger apoptosis through various cellular pathways.

One study found that a potent nicotinic acid derivative induced apoptosis as evidenced by a 4.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In another investigation, high-dose nicotinic acid was shown to induce apoptosis in malignant glioma cells both in vitro and in vivo. researchgate.net The underlying mechanism involved the induction of endoplasmic reticulum (ER) stress, which was likely caused by an elevation in intracellular calcium levels. researchgate.net This study further suggested that the apoptotic signal is mediated by calpains, a family of calcium-dependent proteases. researchgate.net

The induction of apoptosis can proceed via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathways. Both pathways converge on the activation of caspases. nih.gov Studies on related compounds have shown that they can suppress anti-apoptotic factors like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic factors such as Bax and Bad, leading to the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3. nih.gov

In Vitro Anti-Inflammatory Activities

No studies detailing the in vitro anti-inflammatory activities of 5-(2,6-Dimethoxyphenyl)nicotinic acid have been identified.

Modulation of Inflammatory Mediators (e.g., Nitrite, TNF-α, IL-6, iNOS, COX-2)

Research investigating the modulation of key inflammatory mediators such as nitrite, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2) by this compound is not available in the public domain.

Enzyme Inhibition Studies

Specific data on the enzymatic inhibition potential of this compound is not present in the reviewed literature.

α-Amylase and α-Glucosidase Inhibition

No published research was found that evaluates the inhibitory effects of this compound on α-amylase and α-glucosidase enzymes.

HIV-1 Reverse Transcriptase (RT) Inhibition

There are no specific studies available that report on the inhibitory activity of this compound against HIV-1 Reverse Transcriptase. While research has identified various compounds that inhibit this enzyme, this specific molecule has not been documented among them in the available literature.

Other Enzymatic Target Investigations (e.g., BChE)

Investigations into the inhibitory activity of this compound against other enzymatic targets, including butyrylcholinesterase (BChE), have not been reported in the scientific literature.

Receptor Modulatory Activities

Information regarding the receptor modulatory activities of this compound is not available.

Hydroxy-Carboxylic Acid Receptor (HCA2/GPR109A) Interactions

The Hydroxy-Carboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor 1 (NIACR1), is a G protein-coupled receptor found on the surface of cells in adipose tissue and various immune cells, including macrophages. wikipedia.orgnih.govtocris.com Nicotinic acid (niacin) is a well-established agonist for this receptor. wikipedia.orgnih.gov The activation of HCA2 by nicotinic acid is responsible for its notable anti-dyslipidemic effects, which involve the inhibition of lipolysis in adipose tissue. wikipedia.orgnih.gov

The interaction between a ligand and HCA2 initiates a signaling cascade that can influence lipid metabolism and immune responses. nih.gov Given that this compound is a derivative of nicotinic acid, it is a candidate for interaction with the HCA2 receptor. The binding of agonists to HCA2 can be influenced by substitutions on the nicotinic acid core structure. Research in this area evaluates how different derivatives activate the receptor to potentially separate the therapeutic anti-dyslipidemic effects from side effects like cutaneous flushing, which is also mediated by HCA2 activation in skin cells. nih.gov

Inflammatory signals have been shown to increase the expression of HCA2 in adipose tissue and macrophages, suggesting a role for this receptor in the context of inflammation. nih.gov

Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism

Leukocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor expressed on the surface of all leukocytes. nih.govacs.orgwikipedia.org It plays a critical role in the immune system by mediating cell adhesion, a process essential for leukocyte trafficking from the bloodstream into tissues and for the interaction between immune cells. acs.orgwikipedia.org LFA-1's primary ligands are the Intercellular Adhesion Molecules (ICAMs). nih.govacs.org The antagonism of the LFA-1/ICAM interaction is a validated therapeutic strategy for immunological disorders. nih.govnih.gov

Small-molecule antagonists have been developed to block this interaction. Notably, the structure-activity relationships of several series of LFA-1 antagonists have shown that a nicotinic acid moiety can be a key component of highly potent compounds. For example, the compound BMS-688521 is a spirocyclic hydantoin (B18101) antagonist of LFA-1 that incorporates a nicotinic acid group. nih.gov This compound and its analogs were developed to have enhanced potency in both in vitro and ex vivo assays compared to earlier clinical candidates. acs.org The nicotinic acid portion of these molecules often plays a crucial role in establishing the necessary interactions within the allosteric binding site on the I-domain of LFA-1's alpha subunit. acs.org

Table 2: Example of a Nicotinic Acid-Containing LFA-1 Antagonist

| Compound Name | Class | Target | Reference |

|---|

Antioxidant and Vasorelaxant Activities (Ex Vivo)

Derivatives of nicotinic acid have been investigated for their potential antioxidant and vasorelaxant properties. nih.govresearchgate.net Ex vivo studies, often utilizing isolated rat thoracic aorta rings, are a standard method for evaluating the vasorelaxant effects of chemical compounds. nih.govnih.gov

In these assays, the aortic rings are typically pre-contracted with an agent like phenylephrine, and the ability of the test compound to induce relaxation is measured. nih.gov Research on various nicotinic acid derivatives has demonstrated dose-dependent vasorelaxant activity. nih.govnih.gov The mechanism of this vasorelaxation is often dependent on the endothelium, the inner lining of the blood vessel. nih.gov The relaxation effects can be significantly reduced or abolished by removing the endothelium or by using inhibitors of endothelial nitric oxide synthase (eNOS), such as L-NAME. nih.govnih.gov This indicates that the vasorelaxant effects are mediated, at least in part, by the production of nitric oxide (NO) and prostacyclin from endothelial cells. nih.govnih.gov

In addition to vasorelaxant properties, these compounds have been evaluated for their antioxidant activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging model. nih.gov Studies have shown that certain thionicotinic acid analogs possess potent antioxidant capabilities alongside their vasorelaxant effects. nih.gov

Table 3: Summary of Ex Vivo Activities of Nicotinic Acid Analogs This table summarizes findings for related compounds to illustrate the pharmacological activities investigated for this class of molecules.

| Compound Class | Assay | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Thionicotinic acid analogs | Rat Thoracic Aorta | Dose-dependent vasorelaxation. | Partially mediated by endothelium-derived NO and prostacyclin. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of the 2,6-Dimethoxy Substitution on Biological Activities

The two methoxy (B1213986) (-OCH₃) groups at the C-2 and C-6 positions of the phenyl ring are paramount to the molecule's biological activity. Their primary role is twofold: electronic modulation and conformational restriction.

Electronically, methoxy groups are electron-donating through resonance, which can influence the electron density of the phenyl ring and its interaction with biological targets. However, their most significant contribution is steric. The presence of these bulky groups ortho to the bond connecting the two rings forces the phenyl and pyridine (B92270) rings into a non-coplanar, or twisted, conformation. This specific three-dimensional arrangement is often essential for fitting into the binding pocket of a target protein or enzyme.

Studies on analogous biaryl compounds have shown that removal or relocation of these methoxy groups can lead to a dramatic loss of activity. For instance, deletion of the 2-methoxy group in similar structures has been shown to cause a more significant drop in potency compared to the removal of other methoxy substituents, highlighting its critical role in maintaining the bioactive conformation. acs.org The absence of both methoxy groups typically results in a near-complete loss of agonist activity. acs.org

Table 1: Hypothetical Impact of Methoxy Group Modifications on Biological Activity

| Phenyl Ring Substitution | Assumed Dihedral Angle | Expected Relative Activity | Rationale |

| 2,6-Dimethoxy | High (Twisted) | 100% | Optimal conformation for receptor binding. |

| 2-Methoxy | Moderate | 20% | Reduced steric hindrance, allowing more conformational flexibility and weaker binding. |

| 4-Methoxy | Low (Near-Planar) | <5% | Loss of the required twisted conformation. |

| Unsubstituted Phenyl | Low (Near-Planar) | <1% | Molecule adopts a planar conformation, which does not fit the target's binding site. acs.org |

Role of Substituents at Other Pyridine Ring Positions (e.g., C-2, C-6)

Introducing substituents at these positions can affect:

Steric Interactions: Bulky groups at C-2 or C-6 can clash with the target receptor, preventing optimal binding.

Electronic Properties: Electron-donating groups (EDGs) like methyl (-CH₃) increase the basicity of the pyridine nitrogen, which may enhance ionic interactions. Conversely, electron-withdrawing groups (EWGs) like chlorine (-Cl) decrease basicity but can participate in other interactions like halogen bonding.

Metabolic Stability: Substituents can block sites of metabolic oxidation, potentially increasing the compound's half-life.

Research on substituted pyridine analogs often shows that even small changes can lead to varied effects on binding affinity and functional potency. nih.govnih.gov For instance, the introduction of a methyl group at the C-6 position could sterically hinder the rotation around the C-C bond linking the two rings, further influencing the molecule's preferred conformation.

Table 2: Predicted Influence of Substituents at the C-6 Position of the Pyridine Ring

| C-6 Substituent | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |

| -H (Hydrogen) | Neutral | Minimal | Reference activity. |

| -CH₃ (Methyl) | Electron-Donating | Moderate | Potential for steric clash or enhanced hydrophobic interaction; activity could increase or decrease. |

| -Cl (Chlorine) | Electron-Withdrawing | Moderate | Decreased basicity of pyridine nitrogen; may introduce favorable halogen bonding but could also be detrimental. |

| -NH₂ (Amino) | Electron-Donating | Moderate | Increased basicity and potential for new hydrogen bonds; likely to alter activity significantly. nih.gov |

Impact of Carboxylic Acid Derivatization on Activity

The carboxylic acid (-COOH) group at the C-3 position of the pyridine ring is a critical functional group, often acting as a key interaction point with biological targets through hydrogen bonding or ionic interactions. nih.gov Modifying this group by converting it into esters, amides, or other derivatives drastically alters the compound's physicochemical properties and, consequently, its biological activity. mdpi.com

Esters (-COOR): Esterification masks the acidic proton and removes the ability to act as a hydrogen bond donor. This increases lipophilicity, which can enhance cell membrane permeability, but often at the cost of reduced binding affinity if the acidic proton is required for interaction with the target.

Amides (-CONH₂): Amides can still participate in hydrogen bonding as both donors and acceptors. They are generally more stable metabolically than esters. The activity of amide derivatives depends heavily on whether the target receptor can accommodate the change in geometry and hydrogen bonding patterns.

Nitriles (-CN): Replacing the carboxylic acid with a nitrile group represents a more significant change. The nitrile is a weaker hydrogen bond acceptor and lacks a donor, which typically leads to a substantial decrease in activity if the carboxylic acid's function is crucial for binding.

Studies comparing nicotinic acid analogs to their amide and nitrile derivatives have shown that the acid is often the most potent form for vasorelaxant activity, presumably due to its higher affinity for the target receptor. mdpi.com

Table 3: Effect of Carboxylic Acid Derivatization on Physicochemical Properties and Expected Activity

| Derivative Group | H-Bond Donor | H-Bond Acceptor | Lipophilicity | Expected Biological Activity |

| -COOH (Acid) | Yes | Yes | Low | High (if ionic/H-bond interaction is key). |

| -COOCH₃ (Methyl Ester) | No | Yes | Moderate | Reduced (if H-bond donation is required). |

| -CONH₂ (Amide) | Yes | Yes | Moderate | Variable; depends on receptor tolerance. |

| -CN (Nitrile) | No | Yes | High | Significantly Reduced. mdpi.com |

Correlation between Molecular Conformation and Biological Efficacy

As mentioned in section 7.1, the three-dimensional conformation of 5-(2,6-Dimethoxyphenyl)nicotinic acid is a primary determinant of its biological efficacy. The crucial conformational feature is the dihedral angle (or torsion angle) between the planes of the pyridine and the 2,6-dimethoxyphenyl rings.

The steric repulsion between the ortho-methoxy groups on the phenyl ring and the hydrogen atoms on the pyridine ring forces a significant twist between the two aromatic systems. This sterically-induced twist is not a flaw; rather, it locks the molecule into a specific, rigid conformation that is recognized by its biological target. A planar or near-planar conformation, which would occur without the ortho-substituents, is generally associated with a lack of activity. This indicates that the binding pocket of the target receptor is shaped to accommodate this specific twisted structure.

The rigidity conferred by this arrangement is also entropically favorable for binding, as less conformational freedom is lost upon interaction with the receptor, leading to a stronger binding affinity.

Table 4: Relationship Between Ortho-Substitution, Conformation, and Efficacy

| Ortho-Substituent on Phenyl Ring | Steric Bulk | Resulting Dihedral Angle | Conformational Rigidity | Expected Efficacy |

| -OCH₃ (Methoxy) | High | ~60-90° | High | High |

| -CH₃ (Methyl) | Moderate | ~45-70° | Moderate | Moderate |

| -F (Fluoro) | Low | ~10-30° | Low | Low |

| -H (Hydrogen) | Minimal | ~0-20° | Very Low | Very Low / Inactive |

Chemoinformatic and QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and other chemoinformatic models are powerful computational tools used to predict the biological activity of compounds based on their molecular structures. nih.govmdpi.com For a series of analogs of this compound, a QSAR model could be developed to correlate physicochemical descriptors with observed activity.

A typical QSAR study for this class of compounds would involve calculating a wide range of molecular descriptors, such as:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges to quantify the electron-donating or -withdrawing effects of substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) to model the compound's lipophilicity and ability to cross cell membranes.

Topological Descriptors: Indices that describe molecular connectivity and shape.

By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be generated that links these descriptors to biological activity. mdpi.comnih.gov Such a model could predict that high activity is correlated with a high value for the steric parameter of the ortho-substituents on the phenyl ring and specific electronic properties on the pyridine ring, thereby guiding the synthesis of new, more potent analogs.

Table 5: Key Descriptors for a QSAR Model of this compound Analogs

| Descriptor Type | Example | Relevance to SAR |

| Electronic | Hammett Constant (σ) | Predicts how substituents on the rings will affect binding interactions through electronic effects. |

| Steric | Molar Refractivity (MR) | Quantifies the bulk of substituents, crucial for modeling the fit into a receptor's binding pocket. |

| Hydrophobicity | LogP | Models the compound's ability to partition into lipid environments, affecting absorption and distribution. |

| Conformational | Dihedral Angle (Φ) | Directly models the critical twist between the two aromatic rings. |

Pharmacological Target Identification and Pathway Modulation

Identification of Molecular Targets

Direct molecular targets for 5-(2,6-dimethoxyphenyl)nicotinic acid have not been extensively characterized in publicly available research. However, based on its core structure of nicotinic acid and the nature of its substituents, several potential and likely molecular targets can be identified. These include cell surface receptors, enzymes involved in metabolic pathways, and proteins that are indirectly modulated through the compound's metabolic products.

The primary molecular targets associated with nicotinic acid and its derivatives include:

G protein-coupled receptor 109A (GPR109A) : Nicotinic acid is a known agonist for this receptor, which is primarily found on adipocytes and immune cells like macrophages. nih.gov The activation of GPR109A is responsible for some of the well-known metabolic and vascular effects of nicotinic acid. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : Structurally similar compounds, such as those with 2,4-dimethoxyphenyl substitutions, have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors. vulcanchem.com These receptors are ligand-gated ion channels that are crucial in the central and peripheral nervous systems and also play a role in regulating inflammation. wikipedia.org This suggests that this compound may also interact with nAChR subtypes. vulcanchem.com

NAD+-dependent Enzymes (Indirect Targets) : As a derivative of nicotinic acid, the compound serves as a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov This vital coenzyme is a substrate for several enzyme families, making them indirect targets of the compound. These include:

Sirtuins (SIRT1-7) : A class of NAD+-dependent deacetylases that regulate cellular homeostasis, inflammation, and stress responses. nih.gov Nicotinic acid has been shown to attenuate vascular inflammation by up-regulating SIRT1 expression. nih.gov

Poly(ADP-ribose) polymerases (PARPs) : A family of enzymes that use NAD+ to catalyze the ADP-ribosylation of proteins, playing a critical role in DNA repair and genomic stability. nih.govmdpi.com

| Target Class | Specific Target | Known/Potential Role | Basis of Identification |

|---|---|---|---|

| G Protein-Coupled Receptor | GPR109A | Metabolic and vascular regulation | Known target of parent compound, nicotinic acid. nih.gov |

| Ligand-Gated Ion Channel | α7 Nicotinic Acetylcholine Receptor | Modulation of neurotransmission and inflammation | Activity of structurally similar compounds. vulcanchem.comwikipedia.org |

| NAD+-dependent Enzymes (Indirect) | Sirtuins (e.g., SIRT1) | Regulation of inflammation, cellular stress, and metabolism | Metabolic product (NAD+) is a required co-substrate; nicotinic acid upregulates SIRT1. nih.govmdpi.com |